molecular formula C16H12ClNO3 B1414258 (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 2197052-97-2

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No.: B1414258
CAS No.: 2197052-97-2
M. Wt: 301.72 g/mol
InChI Key: BKYRVETWKLBGPD-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a chlorophenyl group and an isoindoline moiety, which are linked through an acetic acid functional group

Preparation Methods

The synthesis of (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as 2-chloroaniline, under acidic conditions.

    Introduction of Acetic Acid Group: The resulting isoindoline derivative is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid functional group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Esterification: The acetic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to influence signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid can be compared with other isoindoline derivatives, such as:

    Phthalimide: Similar in structure but lacks the chlorophenyl group and acetic acid functionality.

    N-Substituted Isoindolines: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid group but different core structure.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-13-8-4-3-7-12(13)14(16(20)21)18-9-10-5-1-2-6-11(10)15(18)19/h1-8,14H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRVETWKLBGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
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(2-Chlorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

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